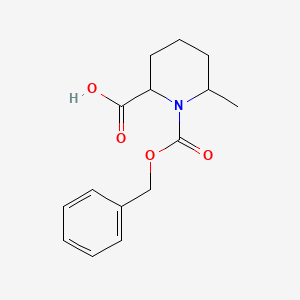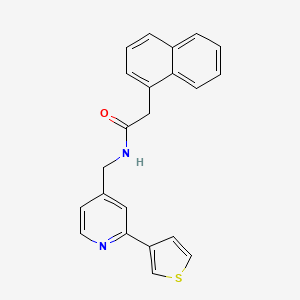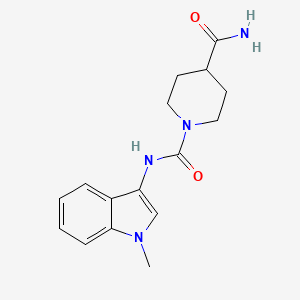
N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound seems to be a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to have a broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized for their in vitro antiproliferative activities against various cancer cell lines .Molecular Structure Analysis
The compound appears to contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Antagonistic Activity
A study by Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor. The research highlighted the compound's potent and selective antagonistic properties toward the CB1 receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), the study provided insights into the structural basis of its activity, emphasizing the importance of the N1 aromatic ring moiety and the unique spatial orientation of the C5 aromatic ring for antagonist activity (Shim et al., 2002).
Structure-Activity Relationships in Cannabinoid Receptor Antagonism
Lan et al. (1999) focused on the structure-activity relationships of pyrazole derivatives, including compounds similar to N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide, as cannabinoid receptor antagonists. Their research aimed at identifying compounds with enhanced selectivity and potency as cannabinoid receptor antagonists, potentially useful in therapeutic applications to counteract the effects of cannabinoids (Lan et al., 1999).
Allosteric Modulation of CB1 Receptor
Another study by Khurana et al. (2014) delved into the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1 (CB1). This research highlighted the critical structural requirements for allosteric modulation, offering insights into the design of more effective CB1 modulators. Such modulators have potential therapeutic applications in managing conditions associated with cannabinoid receptor activity (Khurana et al., 2014).
Synthesis and Pharmacokinetic Enhancement
Research by van Niel et al. (1999) on the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles, related to the chemical structure of interest, showed that modifications, including fluorination, can significantly impact the pharmacokinetic profile of these compounds. Such alterations can improve oral absorption and bioavailability, crucial factors in the development of pharmaceutical agents (van Niel et al., 1999).
Innovations in Drug Synthesis and Characterization
The advancements in the synthesis, characterization, and bioactivity study of novel benzamides and their metal complexes, as discussed by Khatiwora et al. (2013), illustrate the broad applicability of compounds with structural similarities to this compound in medicinal chemistry. Such studies contribute to the understanding of the interaction between these compounds and biological systems, paving the way for the development of new therapeutic agents (Khatiwora et al., 2013).
Eigenschaften
IUPAC Name |
1-N-(1-methylindol-3-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-10-13(12-4-2-3-5-14(12)19)18-16(22)20-8-6-11(7-9-20)15(17)21/h2-5,10-11H,6-9H2,1H3,(H2,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKCJBNJRUOOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


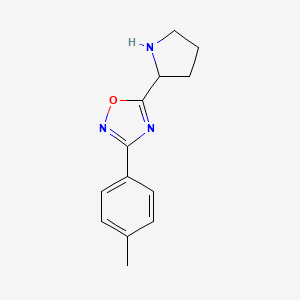
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)
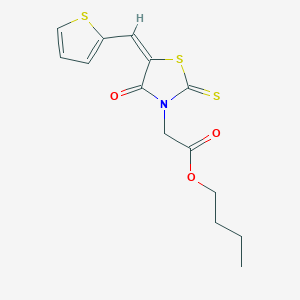
![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
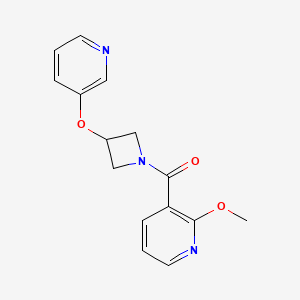
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)
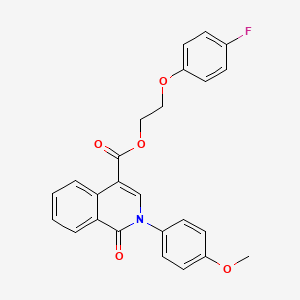
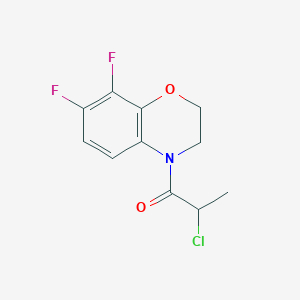
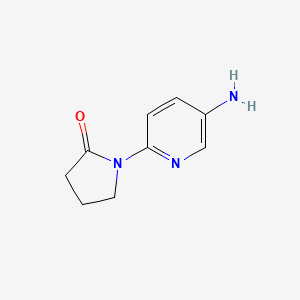
![2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid](/img/structure/B2757431.png)

